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This technical guide provides a comprehensive overview of the known cardiovascular effects

following the administration of human Secretin (28-54), the active 27-amino acid peptide

hormone[1][2]. Drawing from key clinical studies, this document summarizes quantitative

hemodynamic and metabolic data, details experimental methodologies, and visualizes the

underlying physiological mechanisms.

Introduction
Secretin, the first hormone ever discovered, is primarily known for its role in regulating

duodenal pH by stimulating pancreatic bicarbonate secretion[1][2][3]. However, a growing body

of evidence reveals that secretin has pleiotropic effects, with significant actions on the

cardiovascular and renal systems[1][3][4][5]. Human secretin receptors, which are G protein-

coupled receptors (GPCRs), are found in multiple tissues, including the heart and kidneys[1][3]

[5]. This guide focuses on the direct cardiovascular and associated cardiorenal outcomes

observed in human clinical research, highlighting secretin's potential as a modulator of cardiac

function and hemodynamics.

Hemodynamic Effects in Humans
Intravenous administration of secretin in humans consistently elicits distinct hemodynamic

changes, primarily characterized by vasodilation and an increase in cardiac performance. Early
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studies in the 1980s and more recent investigations have clarified these effects.

Key Findings:

Increased Cardiac Output and Stroke Volume: In patients with angina and both normal and

impaired left ventricular function, secretin infusion was shown to increase cardiac output by

approximately 20%.[3][4][6] This substantial increase is accompanied by a rise in stroke

volume.[4][6][7]

Decreased Systemic Vascular Resistance: The increase in cardiac output occurs alongside a

significant drop in total systemic vascular resistance, indicating a potent vasodilatory effect.

[3][4][6][7]

Stable Heart Rate and Blood Pressure: Most studies report no significant chronotropic effect,

with heart rate remaining unaltered during secretin infusion.[3][4][6][7] Systemic arterial

pressure also remains largely unchanged.[6][7]

These combined effects suggest that secretin improves left ventricular performance through a

reduction in afterload (vasodilation) and a likely direct positive inotropic (contractility-enhancing)

effect.[3][4][6][7]
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Parameter Population Dosage Key Result
Reference
Study

Cardiac Output
Angina, normal

LV function
2 CU/kg/h ~20% increase

Gunnes et al.,

1983[6]

Cardiac Output
Impaired LV

function
4 CU/kg/h

Significant

increase

(P<0.01)

Gunnes &

Rasmussen,

1986[7]

Stroke Volume
Angina, normal

LV function
2 CU/kg/h Increased

Gunnes et al.,

1983[6]

Stroke Volume
Impaired LV

function
4 CU/kg/h

Significant

increase

(P<0.05)

Gunnes &

Rasmussen,

1986[7]

Total Systemic

Resistance

Angina, normal

LV function
2 CU/kg/h Decreased

Gunnes et al.,

1983[6]

Total Systemic

Resistance

Impaired LV

function
4 CU/kg/h

Significant

decrease

(P<0.01)

Gunnes &

Rasmussen,

1986[7]

Heart Rate
Angina, normal

LV function
2 CU/kg/h Unaltered

Gunnes et al.,

1983[6]

Heart Rate Healthy Males N/A (Crossover)
No significant

difference

Laurila et al.

(GUTBAT)[3]

Systemic Arterial

Pressure

Angina, normal

LV function
2 CU/kg/h Unaltered

Gunnes et al.,

1983[6]

Direct Myocardial and Cardiorenal Effects
Modern imaging techniques have provided deeper insights into secretin's direct action on the

heart and its interplay with renal function.

Key Findings:
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Increased Myocardial Glucose Uptake: In healthy males, secretin infusion significantly

increases myocardial glucose uptake, a finding that supports a direct inotropic effect, as

increased heart work is correlated with higher glucose utilization.[3][8][9][10] This effect was

observed despite a concurrent rise in circulating free fatty acids, which would typically

suppress glucose uptake by the heart.[3]

QTc Interval Shortening: Secretin administration has been shown to shorten the QTc interval

on an electrocardiogram (ECG) without altering heart rate.[3] This phenomenon is known to

occur postprandially and is linked to changes in calcium cycling associated with increased

inotropy.[3]

Enhanced Renal Filtration: Secretin demonstrates a clear effect on renal hemodynamics,

leading to increased renal blood flow, a higher estimated glomerular filtration rate (eGFR),

and a mild diuretic effect.[3][5][9][11] This suggests secretin plays a role in the cardiorenal

axis, a critical consideration in managing heart failure.[3]

Parameter Intervention Placebo Result (P-value)

Myocardial Glucose

Uptake

(μmol/100g/min)

15.5 ± 7.4 9.7 ± 4.9 P = 0.004[3][8][9][10]

[18F]FDG Renal

Clearance (mL/min)
44.5 ± 5.4 39.5 ± 8.5 P = 0.004[3][8][9][10]

Change in eGFR from

Baseline

(ΔmL/min/1.73m²)

17.8 ± 9.8 6.0 ± 5.2 P = 0.001[3][8][9][10]

QTc Interval (ms) 410.2 ± 26.1 417.0 ± 21.7 P = 0.045[3]

Renal Plasma Flow 2 CU/kg/h infusion Saline ~2-fold increase[11]

(Data from Laurila et al., 2022, and Waldum et al., 1980)

Mandatory Visualizations
Signaling Pathways and Experimental Designs
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To elucidate the mechanisms and methodologies discussed, the following diagrams are

provided.

Cardiomyocyte / Endothelial Cell Membrane
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Caption: Secretin signaling pathway in cardiovascular cells.
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GUTBAT Trial Cardiovascular Sub-Study Workflow

Participant Screening
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(eGFR, [18F]FDG Clearance)

ECG Monitoring
(QTc Interval)

Data Analysis
(Comparison of Secretin vs. Placebo)

Click to download full resolution via product page

Caption: Workflow for a randomized, placebo-controlled crossover trial.
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Primary Physiological Effects

Observed Hemodynamic Outcomes
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Caption: Logical flow from secretin administration to hemodynamic outcomes.

Experimental Protocols
The quantitative data presented in this guide are derived from meticulously designed human

clinical trials. Below are summaries of the key experimental methodologies.

Objective: To explore the myocardial and renal effects of secretin in healthy subjects.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b14756563?utm_src=pdf-body-img
https://journals.physiology.org/doi/abs/10.1152/ajpendo.00260.2021?doi=10.1152/ajpendo.00260.2021
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14756563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: A randomized, placebo-controlled, single-blinded crossover study.[8][9]

Participants: 15 healthy male subjects in fasting conditions.[5][8]

Intervention: Intravenous infusion of either synthetic human secretin or a placebo (saline).

Each participant received both treatments in a randomized order, separated by a washout

period.

Key Methodologies:

Myocardial Glucose Uptake: Measured using positron emission tomography (PET) with

the glucose analog [18F]2-fluoro-2-deoxy-D-glucose ([18F]FDG).[5][8]

Renal Function: Assessed by calculating the renal clearance of [18F]FDG from blood and

urine samples and by measuring the estimated glomerular filtration rate (eGFR).[5][8]

ECG Monitoring: Standard 12-lead ECGs were recorded to assess cardiac intervals,

including the QTc.[3]

Objective: To assess the cardiovascular effects of secretin infusion in patients with angina

and in those with impaired left ventricular function.[6][7]

Study Design: Open-label infusion studies.

Participants: Patients with angina pectoris and normal left ventricular function, and a

separate cohort of patients with impaired left ventricular function.[6][7]

Intervention: Continuous intravenous infusion of secretin at pharmacological doses (2 to 4

CU/kg/hour).[6][7]

Key Methodologies:

Hemodynamic Monitoring: Measurements were performed using a pulmonary artery

catheter.[3]

Cardiac Output: Determined by the thermodilution technique.[3]
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Pressures: Systemic arterial pressure was monitored via a femoral artery line, and

pulmonary artery and wedge pressures were recorded from the catheter.[3][6]

Objective: To determine the effect of secretin on renal hemodynamics in healthy individuals.

[11]

Study Design: Crossover study comparing secretin infusion to saline infusion.[11]

Participants: Five young, healthy male subjects.[11]

Intervention: A 3-hour intravenous infusion of secretin at 2 CU/kg/hour.[11]

Key Methodologies:

Glomerular Filtration Rate (GFR): Measured by the constant infusion and clearance of

[51Cr]EDTA.[11]

Renal Plasma Flow (RPF): Determined by the constant infusion and clearance of [125I]o-

iodohippurate.[11]

Conclusion and Future Directions
The administration of human secretin (28-54) exerts significant and potentially beneficial

cardiovascular effects. The combined actions of peripheral vasodilation and positive inotropy

lead to a marked increase in cardiac output without elevating blood pressure or heart rate.

Furthermore, its ability to enhance myocardial glucose metabolism and improve renal filtration

highlights its role in the intricate cardiorenal axis. These findings suggest that secretin or its

analogues could be promising candidates for further investigation in cardiovascular conditions

such as heart failure, where afterload reduction, enhanced contractility, and improved renal

function are key therapeutic goals.[3][6][7][10] Future research should focus on larger clinical

trials, particularly in patient populations with cardiovascular disease, and on the development of

long-acting secretin analogues to overcome the challenges posed by its short half-life.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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